Cas no 1019017-11-8 (2-Cyclopropyl-6-isopropylpyrimidin-4-ol)
2-Cyclopropyl-6-isopropylpyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 2-cyclopropyl-6-isopropylpyrimidin-4-ol
- 2-Cyclopropyl-6-isopropylpyrimidin-4-ol
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- Inchi: 1S/C10H14N2O/c1-6(2)8-5-9(13)12-10(11-8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12,13)
- InChI Key: RSUSRTOHJSLCID-UHFFFAOYSA-N
- SMILES: O=C1C=C(C(C)C)N=C(C2CC2)N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 298
- XLogP3: 0.9
- Topological Polar Surface Area: 41.5
2-Cyclopropyl-6-isopropylpyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM484288-1g |
2-Cyclopropyl-6-isopropylpyrimidin-4-ol |
1019017-11-8 | 97% | 1g |
$446 | 2023-02-03 | |
| TRC | C199976-100mg |
2-cyclopropyl-6-isopropylpyrimidin-4-ol |
1019017-11-8 | 100mg |
$ 115.00 | 2022-04-01 | ||
| TRC | C199976-500mg |
2-cyclopropyl-6-isopropylpyrimidin-4-ol |
1019017-11-8 | 500mg |
$ 475.00 | 2022-04-01 | ||
| TRC | C199976-1g |
2-cyclopropyl-6-isopropylpyrimidin-4-ol |
1019017-11-8 | 1g |
$ 730.00 | 2022-04-01 | ||
| Matrix Scientific | 222308-500mg |
2-Cyclopropyl-6-isopropylpyrimidin-4-ol, 95% min |
1019017-11-8 | 95% | 500mg |
$588.00 | 2021-06-26 | |
| Matrix Scientific | 222308-1g |
2-Cyclopropyl-6-isopropylpyrimidin-4-ol, 95% min |
1019017-11-8 | 95% | 1g |
$992.00 | 2021-06-26 | |
| Matrix Scientific | 222308-5g |
2-Cyclopropyl-6-isopropylpyrimidin-4-ol, 95% min |
1019017-11-8 | 95% | 5g |
$3,470.00 | 2021-06-26 | |
| Life Chemicals | F1967-4289-0.25g |
2-cyclopropyl-6-isopropylpyrimidin-4-ol |
1019017-11-8 | 95%+ | 0.25g |
$486.0 | 2023-09-06 | |
| Life Chemicals | F1967-4289-0.5g |
2-cyclopropyl-6-isopropylpyrimidin-4-ol |
1019017-11-8 | 95%+ | 0.5g |
$512.0 | 2023-09-06 | |
| Life Chemicals | F1967-4289-1g |
2-cyclopropyl-6-isopropylpyrimidin-4-ol |
1019017-11-8 | 95%+ | 1g |
$539.0 | 2023-09-06 |
2-Cyclopropyl-6-isopropylpyrimidin-4-ol Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-Cyclopropyl-6-isopropylpyrimidin-4-ol
Professional Introduction to 2-Cyclopropyl-6-isopropylpyrimidin-4-ol (CAS No. 1019017-11-8)
2-Cyclopropyl-6-isopropylpyrimidin-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1019017-11-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule, featuring a pyrimidine core with substituents at the 2-position and 6-position, has garnered attention due to its structural uniqueness and potential biological activities. The presence of a cyclopropyl group and an isopropyl moiety introduces steric and electronic effects that modulate its interactions with biological targets, making it a valuable scaffold for drug discovery efforts.
The pyrimidine ring is a fundamental structural motif in many bioactive molecules, particularly in nucleoside analogs and antiviral agents. The substitution pattern in 2-cyclopropyl-6-isopropylpyrimidin-4-ol not only enhances its pharmacophoric properties but also opens avenues for further derivatization to explore novel therapeutic applications. The 4-hydroxyl group provides a site for functionalization, enabling the synthesis of analogs with tailored pharmacokinetic and pharmacodynamic profiles.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-cyclopropyl-6-isopropylpyrimidin-4-ol and potential biological targets. Studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for further investigation in the development of small-molecule drugs. The cyclopropyl group, known for its rigid structure, can stabilize certain conformations of the molecule, improving binding affinity to target proteins.
In the context of drug discovery, the synthesis of 2-cyclopropyl-6-isopropylpyrimidin-4-ol has been optimized using modern synthetic methodologies. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the pyrimidine core efficiently. Additionally, asymmetric synthesis techniques have been explored to introduce chirality into the molecule, which is crucial for many biologically active compounds.
The hydroxyl group at the 4-position of 2-cyclopropyl-6-isopropylpyrimidin-4-ol serves as a versatile handle for further chemical modifications. This includes etherification, esterification, or phosphorylation reactions, which can enhance solubility, bioavailability, or metabolic stability. Such modifications are essential steps in developing lead compounds into viable drug candidates.
Investigations into the biological activity of 2-cyclopropyl-6-isopropylpyrimidin-4-ol have revealed potential applications in several therapeutic areas. Preliminary in vitro studies indicate that the compound may possess anti-inflammatory properties by modulating cytokine production pathways. Furthermore, its structural similarity to known antiviral agents suggests that it could interfere with viral replication mechanisms.
The synthesis and characterization of derivatives of 2-cyclopropyl-6-isopropylpyrimidin-4-ol have been supported by high-resolution spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the molecular structure and purity of the compound, ensuring its suitability for subsequent biological evaluations.
The development of novel pharmaceutical agents often involves iterative optimization cycles based on structure-activity relationship (SAR) studies. By systematically modifying various substituents on 2-cyclopropyl-6-isopropylpyrimidin-4-ol, researchers can fine-tune its biological profile to achieve desired efficacy and minimal toxicity. This approach leverages both experimental data and computational predictions to guide the design of next-generation compounds.
The versatility of 2-cyclopropyl-6-isopropylpyrimidin-4-ol as a building block has also been recognized in materials science applications. Its ability to form stable complexes with metal ions makes it useful in designing coordination polymers or metal organic frameworks (MOFs) with specific functionalities.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-cyclopropyl-6-isopropylpyrimidin-4-ol will remain at the forefront of drug discovery efforts. The combination of synthetic innovation and biological exploration ensures that this molecule will continue to inspire new scientific breakthroughs in the years to come.
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